

# comparative bioavailability of different Cilostazol formulations and metabolite levels

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *4'-trans-Hydroxy Cilostazol*

Cat. No.: B601442

[Get Quote](#)

An Essential Guide to the Comparative Bioavailability of Cilostazol Formulations and Associated Metabolite Levels

For researchers and drug development professionals, understanding the pharmacokinetic profiles of different drug formulations is paramount for ensuring therapeutic efficacy and safety. This guide provides an objective comparison of various Cilostazol formulations, supported by experimental data on bioavailability and metabolite levels. Cilostazol, a phosphodiesterase III inhibitor, is primarily used to treat intermittent claudication. Its efficacy is influenced by its absorption and metabolism into active metabolites.

## Comparative Bioavailability of Cilostazol Formulations

The bioavailability of Cilostazol can vary significantly depending on the formulation. Studies have compared immediate-release (IR) tablets, sustained-release (SR) capsules, orally disintegrating tablets (ODT), and generic versions against the original brand. These comparisons typically focus on key pharmacokinetic parameters such as the maximum plasma concentration (C<sub>max</sub>), time to reach C<sub>max</sub> (T<sub>max</sub>), and the area under the plasma concentration-time curve (AUC).

## Key Pharmacokinetic Parameters

The following tables summarize the quantitative data from various comparative bioavailability studies of different Cilostazol formulations.

Table 1: Bioequivalence of 100 mg Cilostazol Tablets (Test vs. Reference)[1][2]

| Parameter                        | Formulation                   | Cilostazol                    | 3,4-dehydro-cilostazol (OPC-13015) |
|----------------------------------|-------------------------------|-------------------------------|------------------------------------|
| Cmax (ng/mL)                     | Test (Bestazol)               | 701 ( $\pm 31.4\%$ )          | -                                  |
| Reference (Pletaal)              | 690 ( $\pm 34.3\%$ )          | -                             |                                    |
| Geometric Mean Ratio<br>(90% CI) | 101.86% (91.88%–<br>112.92%)  | 106.72% (95.31%–<br>119.50%)  |                                    |
| AUC0–last (ng·h/mL)              | Test (Bestazol)               | 11,700 ( $\pm 36.0\%$ )       | -                                  |
| Reference (Pletaal)              | 10,900 ( $\pm 38.5\%$ )       | -                             |                                    |
| Geometric Mean Ratio<br>(90% CI) | 107.78% (99.67%–<br>116.56%)  | 110.54% (101.92%–<br>119.89%) |                                    |
| AUC0– $\infty$ (ng·h/mL)         | Test (Bestazol)               | 13,724 ( $\pm 38.1\%$ )       | -                                  |
| Reference (Pletaal)              | 12,458 ( $\pm 40.0\%$ )       | -                             |                                    |
| Geometric Mean Ratio<br>(90% CI) | 110.46% (102.68%–<br>118.82%) | 107.37% (96.74%–<br>119.16%)  |                                    |
| Tmax (h)                         | Test (Bestazol)               | 4.00 (median)                 | -                                  |
| Reference (Pletaal)              | 3.25 (median)                 | -                             |                                    |
| t <sub>1/2</sub> (h)             | Test (Bestazol)               | 13.5                          | -                                  |
| Reference (Pletaal)              | 11.8                          | -                             |                                    |

Table 2: Bioequivalence of 50 mg Cilostazol Tablets (Test vs. Reference)[3][4]

| Parameter | Geometric Mean Ratio (Test/Reference)<br>(90% CI) |
|-----------|---------------------------------------------------|
| Cmax      | 112.38% (101.70%–124.19%)                         |
| AUC0-48   | 103.66% (96.06%–111.86%)                          |
| AUC0-∞    | 95.14% (86.12%–105.12%)                           |

Table 3: Comparison of Sustained-Release (SR) vs. Immediate-Release (IR) Cilostazol Formulations[5][6]

| Parameter               | Analyte    | Geometric Mean Ratio<br>(SR/IR) (90% CI) |
|-------------------------|------------|------------------------------------------|
| AUC <sub>T</sub>        | Cilostazol | 0.937 (0.863–1.017)                      |
| OPC-13015               |            | 0.960 (0.883–1.043)                      |
| OPC-13213               |            | 0.935 (0.859–1.017)                      |
| Dose-normalized Cmax,ss | Cilostazol | 0.644 (0.590–0.703)                      |
| OPC-13015               |            | 0.586 (0.536–0.642)                      |
| OPC-13213               |            | 0.636 (0.577–0.702)                      |

Table 4: Bioequivalence of Orally Disintegrating Tablet (ODT) Formulations (Improved vs. Current)[7]

| Administration | Parameter | Difference in Mean Log-transformed Values<br>(Improved - Current) (90% CI) |
|----------------|-----------|----------------------------------------------------------------------------|
| Without Water  | AUC60h    | log(0.91) (log(0.84) to log(0.98))                                         |
|                | Cmax      | log(1.03) (log(0.93) to log(1.15))                                         |
| With Water     | AUC60h    | log(0.95) (log(0.89) to log(1.02))                                         |
|                | Cmax      | log(0.95) (log(0.83) to log(1.08))                                         |

## Experimental Protocols

The methodologies employed in these comparative bioavailability studies are crucial for the interpretation of the results. Below are detailed protocols from the cited experiments.

### Bioequivalence Study of 100 mg Cilostazol Tablets[1][2]

- Study Design: A single-dose, open-label, two-treatment, two-period, two-sequence, randomized crossover study.
- Subjects: 28 healthy Thai adult volunteers.
- Dosing: Each volunteer received a single 100 mg tablet of the test formulation (Bestazol) and the reference formulation (Pletaal) with a 2-week washout period between treatments.
- Blood Sampling: Blood samples were collected at pre-dose and at various time points up to 72 hours post-dose.
- Analytical Method: Plasma concentrations of cilostazol and its active metabolite, 3,4-dehydro-cilostazol, were determined using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.

- Pharmacokinetic Analysis: Non-compartmental analysis was used to determine Cmax, AUC0–last, AUC0–∞, Tmax, and t1/2.

## Bioequivalence Study of 50 mg Cilostazol Tablets[4]

- Study Design: An open-label, single-dose, randomized, two-period, two-sequence, crossover study.
- Subjects: 30 healthy Thai volunteers.
- Dosing: Each volunteer received a single 50 mg cilostazol tablet of both a locally manufactured formulation (Citazol®) and the original formulation (Pletaal®) with a washout period of at least 14 days.
- Blood Sampling: Blood samples were obtained at pre-dose and over 48 hours after dosing.
- Analytical Method: Cilostazol plasma concentrations were quantified using liquid chromatography with tandem mass spectrometry (LC-MS/MS).

## Comparison of SR and IR Formulations[6]

- Study Design: A multiple-dose, randomized, two-way crossover study.
- Subjects: Healthy male Korean volunteers.
- Dosing: Subjects received either 200 mg SR formulation once daily or 100 mg IR formulation twice daily for 5 consecutive days in a fed state, with a 9-day washout period.
- Blood Sampling: Plasma concentrations of cilostazol and its metabolites were determined at various time points.
- Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method was used.
- Pharmacokinetic Analysis: The area under the plasma concentration–time curve within a dosing interval (AUC<sub>T</sub>), the measured peak plasma concentration at steady state (Cmax,ss), and the time to reach Cmax,ss (tmax,ss) were analyzed using a non-compartmental method.

# Visualizing Experimental Workflows and Mechanisms

To better illustrate the processes involved in these studies and the mechanism of action of Cilostazol, the following diagrams are provided.



[Click to download full resolution via product page](#)

## Bioequivalence Study Workflow

[Click to download full resolution via product page](#)

### Cilostazol Mechanism of Action

## Conclusion

The provided data from multiple studies indicate that various formulations of Cilostazol, including generic tablets and orally disintegrating tablets, can be bioequivalent to the reference formulations. Sustained-release formulations demonstrate a lower Cmax and a delayed Tmax compared to immediate-release formulations, which may influence the side effect profile. The choice of formulation can be guided by the desired pharmacokinetic profile and patient-specific needs. The experimental protocols outlined provide a framework for conducting robust bioequivalence and comparative bioavailability studies for Cilostazol and other pharmaceutical products.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. [mahidol.elsevierpure.com](http://mahidol.elsevierpure.com) [mahidol.elsevierpure.com]

- 2. Bioequivalence Study of 100-mg Cilostazol Tablets in Healthy Thai Adult Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. [PDF] Comparative Fasting Bioavailability of 2 Cilostazol Formulations in Healthy Thai Volunteers: An Open-Label, Single-Dose, Randomized, 2-Way Crossover Study. | Semantic Scholar [semanticscholar.org]
- 4. Comparative Fasting Bioavailability of 2 Cilostazol Formulations in Healthy Thai Volunteers: An Open-Label, Single-Dose, Randomized, 2-Way Crossover Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Pharmacokinetic comparison of sustained- and immediate-release formulations of cilostazol after multiple oral doses in fed healthy male Korean volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pure.johnshopkins.edu [pure.johnshopkins.edu]
- To cite this document: BenchChem. [comparative bioavailability of different Cilostazol formulations and metabolite levels]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b601442#comparative-bioavailability-of-different-cilostazol-formulations-and-metabolite-levels>]

---

**Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)